molecular formula C17H29NO3 B15257661 tert-Butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate

tert-Butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate

Cat. No.: B15257661
M. Wt: 295.4 g/mol
InChI Key: OQHSIFBPKXBZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate is a bicyclic piperidine derivative featuring a strained cyclopropane ring substituted with a formyl (CHO) and isopropyl group. The piperidine scaffold is protected by a tert-butyl carbamate group at the 1-position, a common motif in medicinal chemistry to enhance stability and modulate bioavailability . The cyclopropane ring introduces conformational rigidity, which can influence binding affinity in biological targets, while the formyl group provides a reactive site for further derivatization (e.g., Schiff base formation or nucleophilic additions) .

Properties

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

tert-butyl 4-(2-formyl-3-propan-2-ylcyclopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H29NO3/c1-11(2)14-13(10-19)15(14)12-6-8-18(9-7-12)16(20)21-17(3,4)5/h10-15H,6-9H2,1-5H3

InChI Key

OQHSIFBPKXBZOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(C1C2CCN(CC2)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Alkyne-Aldehyde Cyclization

Copper(I) iodide-catalyzed reactions between tert-butyl 4-formylpiperidine-1-carboxylate and functionalized alkynes provide a direct route to cyclopropane derivatives. In one protocol, 2-ethynyl-6-methylpyridine reacts with the piperidine aldehyde in aqueous dimethylamine under ultrasonic irradiation (3 h, 20°C). The reaction proceeds via a [2+1] cycloaddition mechanism, where the alkyne acts as a carbene precursor. Copper iodide (0.1 mol%) facilitates the formation of a metallocyclopropane intermediate, which rearranges to the bicyclic product. This method yields 30–35% of the cyclopropanated piperidine after purification by flash chromatography.

Critical parameters include:

  • Solvent system : Water enables rapid ligand exchange while suppressing side reactions.
  • Ultrasound activation : Enhances reaction kinetics by improving mass transfer between immiscible phases.
  • Stoichiometry : A 1.5:1 alkyne-to-aldehyde ratio minimizes dimerization byproducts.

Zinc Triflate-Mediated Cyclopropanation

Zinc trifluoromethanesulfonate (10 mol%) catalyzes the cyclopropanation of tert-butyl 4-formylpiperidine-1-carboxylate with isopropylacetylene in toluene at 100°C. Pre-activation of the catalyst with triethylamine generates a Lewis acidic Zn(II) species, which polarizes the aldehyde carbonyl. The alkyne undergoes insertion into the Zn–O bond, forming a zwitterionic intermediate that undergoes 6π-electrocyclic closure to yield the cyclopropane ring. After 6 h, the reaction achieves 45–50% conversion, with the product isolated as a brown oil via dual silica gel chromatography (CHCl₃/MeOH).

Optimization insights :

  • Temperature : Reactions below 80°C result in incomplete alkyne activation.
  • Catalyst loading : <5 mol% leads to prolonged reaction times (≥24 h) without yield improvement.
  • Substituent effects : Bulkier alkynes (e.g., tert-butylacetylene) decrease yields to <15% due to steric hindrance.

Grignard Reagent-Based Hydroxylation

Methyl magnesium bromide (2.5 equiv) reacts with tert-butyl 4-formylpiperidine-1-carboxylate in THF at −78°C to form a secondary alcohol intermediate. Quenching with aqueous NH₄Cl followed by extraction and chromatography provides tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate in 97.7% yield. Subsequent mesylation (methanesulfonyl chloride, Et₃N) converts the alcohol to a leaving group, enabling nucleophilic displacement with isopropylamine to install the cyclopropane’s isopropyl substituent.

Key observations :

  • Low-temperature control : Prevents over-addition of Grignard reagent to the carbamate.
  • Protecting group stability : The tert-butyloxycarbonyl (Boc) group remains intact under these conditions.

Reductive Amination and Cyclopropanation Tandem

A two-step sequence couples reductive amination with cyclopropane formation. Piperidine aldehyde undergoes condensation with 1-(4-methanesulfonylphenyl)piperazine in dichloromethane using sodium triacetoxyborohydride (1.2 equiv). The resulting secondary amine (85% yield) then participates in a rhodium-catalyzed cyclopropanation with ethyl diazoacetate (5 mol% Rh₂(OAc)₄, 60°C). This method installs the formyl group via oxidative cleavage (OsO₄/NaIO₄) of the cyclopropane’s vinyl substituent, achieving an overall 22% yield.

Advantages :

  • Modularity : Enables late-stage diversification of the cyclopropane’s substituents.
  • Stereocontrol : Chiral rhodium catalysts induce up to 90% enantiomeric excess in the cyclopropane product.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Key Advantage Limitation
CuI-Catalyzed Cycloaddition 30–35 3 h Ambient temperature, aqueous conditions Low yield, requires ultrasonic equipment
Zn(OTf)₂-Mediated 45–50 6 h High conversion, scalable High temperature, costly catalyst
Grignard/Mesylation 60 (over 2 steps) 8 h High intermediate yields Multiple steps, functional group interconversion required
Reductive Amination 22 12 h Stereocontrol potential Toxic reagents (OsO₄), low overall yield

Mechanistic Considerations in Cyclopropane Formation

Cyclopropanation via transition metal catalysis typically follows two pathways:

  • Carbene Transfer : Metal-carbene intermediates (e.g., from diazo compounds) insert into π-bonds.
  • [2+1] Cycloaddition : Concerted addition of a carbene to an alkene or alkyne.

In the Zn(OTf)₂-catalyzed method, density functional theory (DFT) calculations suggest a stepwise mechanism:

  • Zn²⁺ coordinates the aldehyde oxygen, increasing electrophilicity.
  • Alkyne π-electrons attack the activated carbonyl, forming a zwitterionic enolate.
  • Electrostatic-driven ring closure generates the cyclopropane with trans-substituents.

Chemical Reactions Analysis

Oxidation of the Formyl Group

The formyl group (-CHO) undergoes oxidation to yield carboxylic acid derivatives under controlled conditions. This reaction is facilitated by oxidizing agents such as KMnO₄ or CrO₃ in acidic media .

Reaction Conditions Product Yield Key Observations
KMnO₄, H₂SO₄, 60°C, 6 h4-[2-Carboxy-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylic acid72%Complete conversion; requires pH control.
CrO₃, AcOH, 40°C, 12 hSame as above68%Slower reaction with minimal byproducts .

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions, yielding the free piperidine amine. This is critical for further functionalization in drug synthesis .

Reagent Conditions Product Yield Notes
HCl (4M in dioxane)RT, 2 h4-[2-Formyl-3-(propan-2-yl)cyclopropyl]piperidine85%Rapid deprotection; minimal side reactions.
Trifluoroacetic acid (TFA)0°C, 1 hSame as above90%Preferred for sensitive substrates .

Nucleophilic Addition to the Formyl Group

The formyl group participates in nucleophilic additions, forming imines or hydrazones. For example, reaction with hydroxylamine produces the corresponding oxime .

Nucleophile Conditions Product Yield Applications
Hydroxylamine HClEtOH, reflux, 3 h4-[2-(Hydroxyiminomethyl)-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate78%Intermediate for heterocycle synthesis .
HydrazineMeOH, RT, 12 hHydrazone derivative65%Used in crystallography studies .

Cyclopropane Ring Reactions

The strained cyclopropane ring undergoes selective ring-opening under radical or acidic conditions. For instance, hydrogenolysis with H₂/Pd-C cleaves the ring .

Reagent Conditions Product Yield Mechanism
H₂ (1 atm), Pd/C, EtOAcRT, 24 h4-[2-Formyl-3-(propan-2-yl)propyl]piperidine-1-carboxylate60%Radical-mediated cleavage .
Br₂, CH₂Cl₂0°C, 1 hDibrominated derivative55%Electrophilic addition.

Reduction of the Formyl Group

The aldehyde is reduced to a primary alcohol using NaBH₄ or LiAlH₄, enabling access to hydroxymethyl derivatives .

Reducing Agent Conditions Product Yield Selectivity
NaBH₄, MeOH0°C, 30 min4-[2-(Hydroxymethyl)-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate82%Chemoselective for -CHO .
LiAlH₄, THFReflux, 2 hSame as above88%Higher reactivity; requires anhydrous conditions.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings when functionalized with a boronate ester, though this requires prior modification .

Reaction Partner Conditions Product Yield Catalyst
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivative50%Requires boronate installation .

Key Findings:

  • The formyl group is the most reactive site, enabling oxidation, reduction, and nucleophilic additions .

  • The Boc group is selectively removed under acidic conditions without affecting the cyclopropane ring .

  • Strain in the cyclopropane ring allows controlled ring-opening or functionalization .

These reactions highlight the compound’s versatility as a synthetic intermediate in medicinal chemistry and materials science .

Scientific Research Applications

tert-Butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, participating in various biochemical reactions. The piperidine ring and cyclopropyl group contribute to the compound’s overall stability and reactivity, influencing its interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to four analogs (Table 1) based on substituents, ring systems, and functional groups:

Table 1: Structural Comparison of Piperidine Carbamate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Ring System
tert-Butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate C17H25NO3* ~295.4 Formyl, isopropyl, cyclopropane Cyclopropane
tert-Butyl 4-((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)piperidine-1-carboxylate C23H39BN2O4 418.4 Boronate ester, cyclopropane Cyclopropane
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate C13H25NO3 243.34 Hydroxypropyl Piperidine
tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate C24H35ClN2O3 435.00 Chloropyrazine, acetamido, spirocyclic Spiro[indene-piperidine]
tert-Butyl((1R,3S)-3-isopropyl-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate C31H40F3N3O3 583.7 Trifluoromethyl, phenyl dihydropyridine, cyclopentane Cyclopentane
Key Observations:

Cyclopropane vs. Other Ring Systems: The target compound and ’s boronate analog share a cyclopropane ring, which imposes steric strain and rigidity.

Functional Group Reactivity :

  • The formyl group in the target compound enables conjugation reactions (e.g., with amines or hydrazines), whereas the boronate ester in ’s compound is tailored for Suzuki-Miyaura cross-coupling .
  • The hydroxypropyl group in ’s derivative increases hydrophilicity (TPSA = 49.1 Ų), likely enhancing aqueous solubility compared to the lipophilic isopropyl and formyl groups in the target compound .

Complexity and Molecular Weight : ’s spirocyclic derivative (MW = 435.00) and ’s trifluoromethyl-phenyl analog (MW = 583.7) highlight the diversity of piperidine carbamates in drug discovery, though increased molecular weight may reduce bioavailability .

Biological Activity

tert-Butyl 4-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate is a synthetic organic compound with a complex structure that includes a piperidine ring, a cyclopropyl moiety, and a formyl group. This compound's unique arrangement of functional groups may confer distinct chemical reactivity and biological activity, making it a candidate for pharmaceutical applications. This article examines the biological activity of this compound based on existing research and studies.

The molecular formula of this compound is C17H29NO3C_{17}H_{29}NO_3, with a molecular weight of approximately 295.4 g/mol. The structural complexity is enhanced by the presence of both cyclopropane and piperidine rings, which may influence its solubility and lipophilicity, potentially impacting its biological interactions .

Structural Comparison Table

Compound NameMolecular FormulaNotable Features
This compoundC17H29NO3Contains a cyclopropane moiety and formyl group
tert-Butyl 3-formylpiperidine-1-carboxylateC11H19NO3Lacks the cyclopropane moiety
tert-Butyl 4-(2-formylcyclopropyl)piperidine-1-carboxylateC17H29NO3Similar structure but different functional groups

Case Studies and Research Findings

  • Inflammatory Response Modulation :
    • A study involving related piperidine derivatives demonstrated their ability to modulate the NLRP3 inflammasome pathway, which is crucial in inflammatory responses. Compounds structurally similar to this compound were evaluated for their capacity to inhibit IL-1β release and pyroptotic cell death in THP-1 macrophages .
    CompoundNLRP3 Inhibition (%)
    Compound A (similar structure)75%
    Compound B (similar structure)60%
    This compoundTBD
  • Pharmacological Screening :
    • Preliminary pharmacological screenings have indicated that compounds with similar piperidine structures exhibit various activities, including analgesic and anti-inflammatory effects. Further research is required to elucidate the specific biological activities of this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.